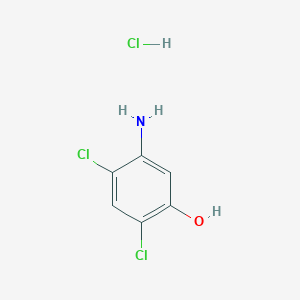
Ethyl 2-(dibenzylamino)-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(dibenzylamino)-3-hydroxypropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a dibenzylamino group attached to a hydroxypropanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(dibenzylamino)-3-hydroxypropanoate typically involves the reaction of ethyl glyoxylate with dibenzylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes nucleophilic addition by a hydroxyl group to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(dibenzylamino)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iminium ion intermediate can be reduced to form secondary amines.
Substitution: The dibenzylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ethyl 2-(dibenzylamino)-3-oxopropanoate.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(dibenzylamino)-3-hydroxypropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-(dibenzylamino)-3-hydroxypropanoate involves its interaction with specific molecular targets. The dibenzylamino group can interact with enzymes and receptors, modulating their activity. The hydroxypropanoate backbone can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(dibenzylamino)-2-(2-oxocyclohexyl)acetate: Similar structure with a cyclohexyl group instead of a hydroxypropanoate backbone.
Dibenzylamino-1-methylcyclohexanol: Contains a cyclohexanol moiety instead of a hydroxypropanoate backbone.
Uniqueness
Ethyl 2-(dibenzylamino)-3-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a dibenzylamino group and a hydroxypropanoate backbone allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
IUPAC Name |
ethyl 2-(dibenzylamino)-3-hydroxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-2-23-19(22)18(15-21)20(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12,18,21H,2,13-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHWUCSELCWBQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B182611.png)



![1-Oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B182617.png)


![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B182626.png)


